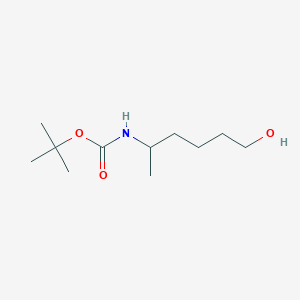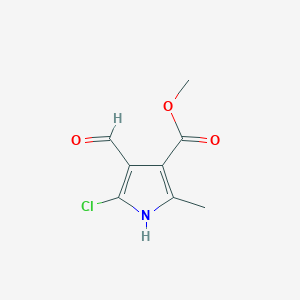
methyl5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a formyl group, a chlorine atom, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The methyl ester group can be introduced through esterification of the carboxylic acid derivative using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-chloro-4-carboxy-2-methyl-1H-pyrrole-3-carboxylate.
Reduction: 5-chloro-4-hydroxymethyl-2-methyl-1H-pyrrole-3-carboxylate.
Substitution: 5-substituted-4-formyl-2-methyl-1H-pyrrole-3-carboxylate derivatives.
Applications De Recherche Scientifique
Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme mechanisms and interactions due to its structural similarity to natural substrates.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the chlorine atom and ester group can influence the compound’s lipophilicity and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate: Lacks the 2-methyl substitution, which can affect its reactivity and biological activity.
Methyl 5-chloro-4-formyl-2-ethyl-1H-pyrrole-3-carboxylate: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Methyl 5-bromo-4-formyl-2-methyl-1H-pyrrole-3-carboxylate: Contains a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness
Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the formyl group, chlorine atom, and methyl ester group makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-4-6(8(12)13-2)5(3-11)7(9)10-4/h3,10H,1-2H3 |
Clé InChI |
YXCDIQVDXOCAPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N1)Cl)C=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


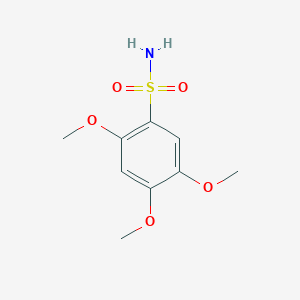
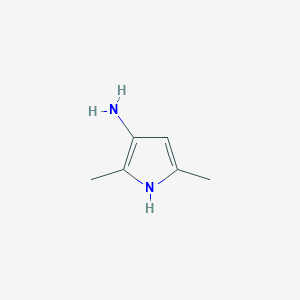
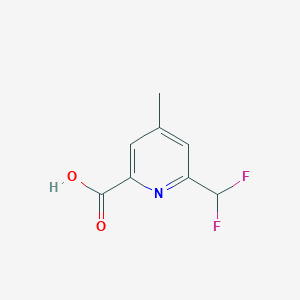
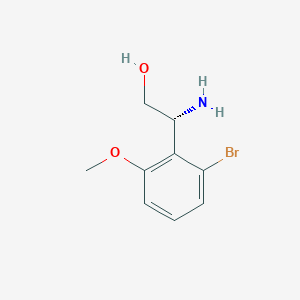
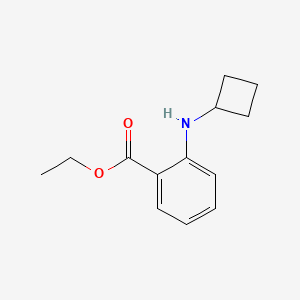
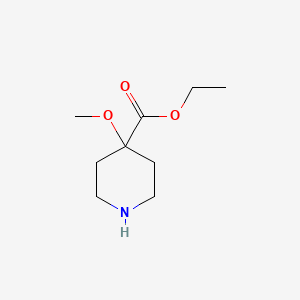
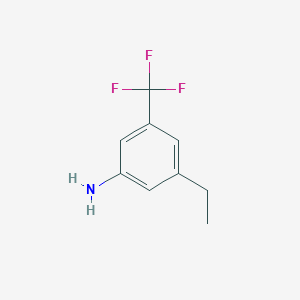
![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)

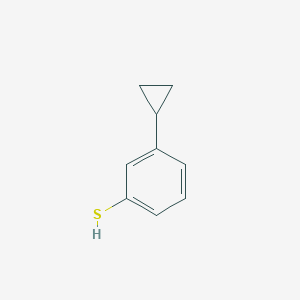
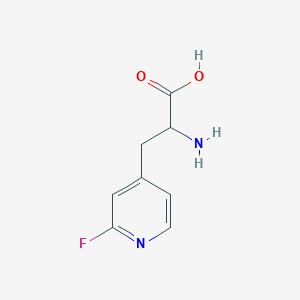

![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)
